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Compound of Interest

Compound Name: N-Decanoyl-L-aspartic acid

Cat. No.: B15495656

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Decanoyl-L-aspartic acid and its structural
analogs. It outlines a detailed experimental protocol for the synthesis and characterization of
this long-chain N-acyl amino acid, a class of molecules with growing interest in various
biological applications. By presenting spectroscopic and physicochemical data in a
comparative format, this guide serves as a valuable resource for researchers working on the
development and analysis of novel lipid-based compounds.

Structural Confirmation and Comparison of N-Acyl-
L-aspartic Acids

The structural confirmation of a novel compound like N-Decanoyl-L-aspartic acid relies on a
combination of spectroscopic techniques. This section compares the expected and available
data for N-Decanoyl-L-aspartic acid with its shorter-chain analog, N-Acetyl-L-aspartic acid,
and a longer-chain analog, N-Lauroyl-L-aspartic acid, to highlight the influence of the acyl chain
length on their physicochemical and spectral properties.

Physicochemical Properties

The length of the N-acyl chain significantly influences the physicochemical properties of N-acyl-
L-aspartic acids, such as their solubility, melting point, and self-assembly behavior. Generally,
as the acyl chain length increases, the hydrophobicity of the molecule increases, leading to
lower water solubility and a higher propensity to form micelles in aqueous solutions.
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N-Acetyl-L- N-Decanoyl-L-  N-Lauroyl-L-
. N-Octanoyl-L- . . .
Property aspartic ) . aspartic acid aspartic
) aspartic acid . )
acid[1] (Predicted) acid[2]
Molecular
C6HINOS C12H21INO5 C14H25N0O5 C16H29NO5
Formula
Molecular Weight
175.14 259.30 287.35 315.40
(g/mol)
Melting Point ] ) .
0 137 - 140 Not available Not available Not available
LogP (Predicted) -1.1 1.7 2.7 3.8

Note: Experimental data for N-Decanoyl-L-aspartic acid is not readily available in public

literature. The predicted LogP value is based on computational models and serves as an

estimation.

Experimental Protocols
Synthesis of N-Decanoyl-L-aspartic Acid via Schotten-

Baumann Reaction

A plausible and widely used method for the N-acylation of amino acids is the Schotten-

Baumann reaction.[3][4][5][6][7] This method involves the reaction of an amine with an acid

chloride in the presence of a base.

Materials:

e L-aspartic acid

e Decanoyl chloride

e Sodium hydroxide (NaOH)

e Dichloromethane (CH2CI2)

e Hydrochloric acid (HCI)
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e Anhydrous magnesium sulfate (MgSO4)
e Deionized water

Procedure:

Dissolution of L-aspartic acid: Dissolve L-aspartic acid in an agueous solution of sodium
hydroxide (2 equivalents) with stirring until a clear solution is obtained. Cool the solution in
an ice bath.

Acylation: In a separate flask, dissolve decanoyl chloride (1 equivalent) in dichloromethane.
Add the decanoyl chloride solution dropwise to the stirring, cooled solution of L-aspartic acid
over a period of 30-60 minutes. Maintain the pH of the aqueous phase between 9 and 10 by
the concurrent dropwise addition of a sodium hydroxide solution.

Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture
to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer
chromatography (TLC).

Extraction: Once the reaction is complete, separate the organic and aqueous layers. Wash
the organic layer with dilute hydrochloric acid and then with brine.

Isolation of Product: Dry the organic layer over anhydrous magnesium sulfate, filter, and
remove the solvent under reduced pressure to yield the crude N-decanoyl-L-aspartic acid.

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g.,
ethyl acetate/hexanes) to obtain the pure N-decanoyl-L-aspartic acid.

Characterization Techniques

The synthesized N-Decanoyl-L-aspartic acid should be thoroughly characterized to confirm
its structure and purity.

e Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be
recorded to elucidate the molecular structure.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to
confirm the elemental composition and exact mass of the molecule.
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e Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of
key functional groups such as the amide and carboxylic acid moieties.

» Melting Point Analysis: The melting point of the purified product should be determined to
assess its purity.

Spectroscopic Data Comparison

The following tables compare the available NMR and MS data for L-aspartic acid and its N-
acylated derivatives. This comparison illustrates the expected spectral changes upon N-
acylation and with increasing acyl chain length.

NMR Spectroscopic Data

The N-acylation of L-aspartic acid introduces characteristic signals in both the 1H and 13C
NMR spectra. The chemical shifts of the protons and carbons near the acylation site are
particularly affected.

Table 1: Comparison of tH NMR Chemical Shifts (8, ppm) in D20

. N-Lauroyl-L-
. . N-Acetyl-L-aspartic . .
Proton L-aspartic acid aspartic acid

acid[1] .
(Predicted)
a-CH ~3.9 ~4.5 ~4.5
[3-CH:z ~2.7-2.8 ~2.8-2.9 ~2.8-2.9
~0.8 (CHs), ~1.2-1.6
Acyl-CHs (or CH2) - ~2.0 (CH5)

(CH2)n, ~2.2 (a-CH2)

Table 2: Comparison of 13C NMR Chemical Shifts (8, ppm) in D20
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N-Acetyl-L-aspartic  N-Lauroyl-L-

Carbon L-aspartic acid[8] . . .
acid[1] aspartic acid[2]

a-COOH ~174 ~175 177.5

B-COOH ~177 ~177 174.9

a-CH ~52 ~52 52.3

B-CH2 ~36 ~36 37.1

Acyl C=0 - ~174 176.4

Acyl-CHs (or CHz) - ~22 (CHs) 23.3-36.8

Note: The predicted chemical shifts for N-Lauroyl-L-aspartic acid are based on typical values
for long-chain acyl groups and the available data for N-Lauroyl-L-aspartic acid from its
PubChem entry.

Mass Spectrometry Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation
pattern of the molecule, further confirming its identity. The fragmentation of N-acyl-L-aspartic
acids is expected to show characteristic losses of the acyl chain and parts of the aspartic acid

moiety.

Table 3: Expected Mass Spectrometry Fragmentation
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Compound

Molecular lon [M+H]*

Key Fragment lons

N-Acetyl-L-aspartic acid

176.0504

[M-H20+H]*, [M-COOH+H]*,

loss of acetyl group

N-Decanoyl-L-aspartic acid

288.1811

[M-H20+H]*, [M-COOH+H]™,
loss of decanoyl group,
characteristic fragments from

the decanoyl chain

N-Lauroyl-L-aspartic acid

316.2124

[M-H20+H]*, [M-COOH+H],
loss of lauroyl group,
characteristic fragments from

the lauroyl chain

Note: The fragmentation patterns are predictive and based on general principles of mass

spectrometry of N-acyl amino acids.[9][10][11][12]

Visualizations

The following diagrams illustrate the general structure of N-acyl-L-aspartic acids and a
proposed workflow for the synthesis and characterization of N-Decanoyl-L-aspartic acid.
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General Structure of N-Acyl-L-aspartic Acids

L-Aspartic Acid Moiety N-Acyl-L-aspartic Acid

HOOC-CH(NH2)-CH2-COOH amino group HOOC-CH(NH-C(=0)-R)-CH2-COOH
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Caption: General chemical structure of N-Acyl-L-aspartic acids.
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Workflow for Synthesis and Characterization

Synthesis via
Schotten-Baumann Reaction

l
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Recrystallization
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(*H and C) (HRMS)

Melting Point
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Structure Confirmed

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis and structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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